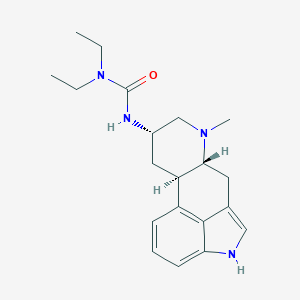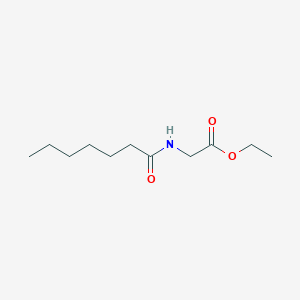
乙酸 4-羟基苯乙酯
概述
描述
Ethyl 4-hydroxyphenylacetate is a chemical compound that is related to various research areas, including the synthesis of enantiomerically pure α-hydroxy and α-amino acid esters, hydroxamic acids, ureas, and other organic molecules. It is structurally characterized by the presence of an ethoxy carbonyl group attached to a phenyl ring that is substituted with a hydroxyl group. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to ethyl 4-hydroxyphenylacetate involves various strategies. For instance, ethyl 2,4-dioxo-4-phenylbutyrate serves as a versatile intermediate for preparing enantiomerically pure α-hydroxy and α-amino acid esters, which are homophenylalanine derivatives, through a Pt-cinchona catalyzed enantioselective hydrogenation and subsequent crystallization . Another synthesis approach involves the Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of hydroxamic acids and ureas from carboxylic acids, which is notable for its good yields and lack of racemization . Additionally, the enzymatic hydroxylation of 4-ethylphenol by p-cresol methylhydroxylase produces optically active 1-(4'-hydroxyphenyl)ethanol, which is related to the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 4-hydroxyphenylacetate has been characterized using various spectroscopic techniques. For example, ethyl-2-(4-aminophenoxy)acetate was characterized by NMR spectroscopy and X-ray single crystal structure determination, revealing its triclinic crystal system and the importance of non-covalent interactions in its molecular packing . Similarly, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was solved, showing a nearly coplanar arrangement of carbon and oxygen atoms and a two-dimensional layer structure formed through intermolecular hydrogen bonds and C-H···π interactions .
Chemical Reactions Analysis
Ethyl 4-hydroxyphenylacetate and its related compounds undergo various chemical reactions. An unexpected Pummerer rearrangement was observed in the synthetic route to ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate, providing an alternative approach to 2,3-dimethylthiobenzofurans . The synthesis of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate from L-tyrosine involved O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenated debenzylation . Additionally, the Williamson etherization reaction was used to synthesize 4-ethoxyphenylacetic acid from 4-hydroxyphenylacetic acid, demonstrating the versatility of etherification reactions in the synthesis of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-hydroxyphenylacetate and related compounds are influenced by their molecular structure. For instance, the crystal structure analysis of ethyl-2-(4-aminophenoxy)acetate provided insights into its non-covalent interactions, which are crucial for its molecular packing and stability . The synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid involved simultaneous esterification and etherification, highlighting the influence of functional groups on the compound's reactivity and properties . The overall yields and reaction conditions reported in these syntheses reflect the efficiency and environmental considerations of the synthetic methods used .
科学研究应用
抗炎应用
乙酸 4-羟基苯乙酯已用于抗炎化合物的合成。例如,它参与了 1,2,4-三唑衍生物的合成,该衍生物表现出与布洛芬相当的抗炎活性 (Virmani & Hussain, 2014)。此外,它的衍生物,特别是恶二唑,在实验研究中显示出不同程度的抗炎作用 (Virmani & Hussain, 2014)。
分析化学应用
在分析化学中,乙酸 4-羟基苯乙酯已用于测定人腰椎脑脊液中的单胺代谢物,采用高效液相色谱等技术 (Krstulović 等人,1982)。
有机合成和分子结构研究
该化合物在有机合成中也很重要。例如,它通过威廉姆逊醚化反应由 4-羟基苯乙酸合成 (孙娜博,2006)。此外,其衍生物的晶体和分子结构得到了研究,为化学研究提供了有价值的见解 (Kaur 等人,2012)。
金属介晶材料合成
乙酸 4-羟基苯乙酯在新型金属介晶材料的合成中发挥了作用。这些用于生产铜 (II) 金属介晶配合物,为材料科学和工程做出贡献 (Kovganko & Kovganko, 2013)。
生物活性潜力和医学应用
在生物活性潜力和医学应用领域,乙酸 4-羟基苯乙酯的衍生物已得到研究。例如,人们注意到它参与了合成具有抗关节炎潜力的衍生物 (Costa 等人,2012)。此外,从软体动物中分离出的化合物显示出抗炎活性,其中乙酸 4-羟基苯乙酯衍生物是化合物结构的一部分 (Chakraborty & Joy, 2019)。
安全和危害
未来方向
Ethyl 4-hydroxyphenylacetate has potential applications in the pharmaceutical, food, cosmetic, and functional material industries . It demonstrates significant potential for catechol production because it can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates . Future research may focus on studying its structure–activity relationship, improving its properties, and developing a robust system for its synthesis .
属性
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUPPKVFCGIMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066165 | |
| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxyphenylacetate | |
CAS RN |
17138-28-2 | |
| Record name | Ethyl 4-hydroxyphenylacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17138-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxyphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017138282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxyphenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-HYDROXYPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NWB742CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


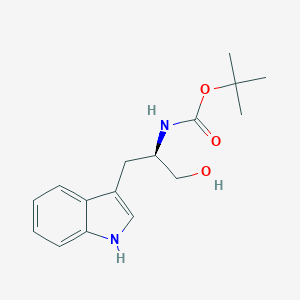
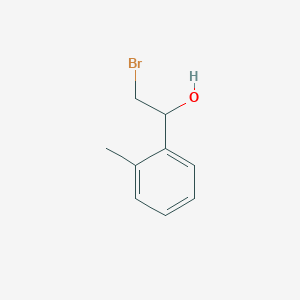
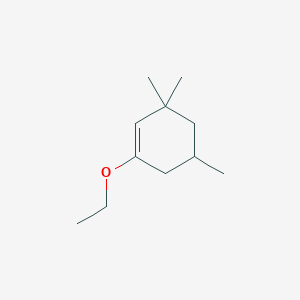
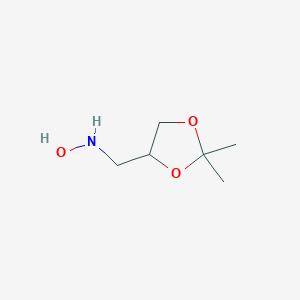

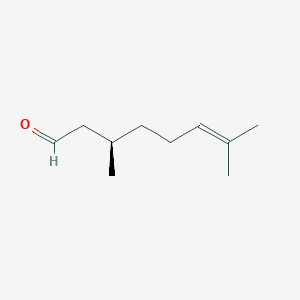

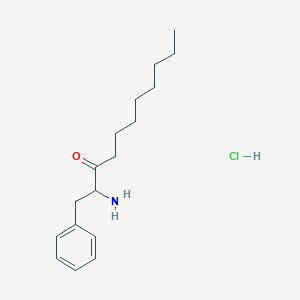

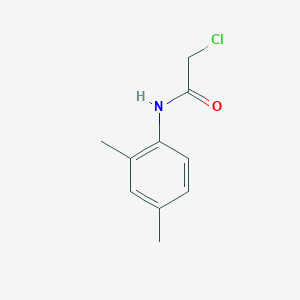
![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)
